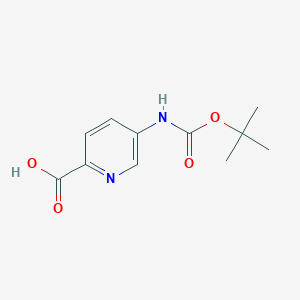

5-((tert-Butoxycarbonyl)amino)picolinic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-11(2,3)17-10(16)13-7-4-5-8(9(14)15)12-6-7/h4-6H,1-3H3,(H,13,16)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTHQRNWVCRIQCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CN=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10651749 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848308-47-4 | |

| Record name | 5-[(tert-Butoxycarbonyl)amino]pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10651749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

CAS Number: 848308-47-4

Introduction: The Strategic Importance of a Bifunctional Building Block

In the landscape of contemporary drug discovery and development, the strategic design and synthesis of novel therapeutic agents rely heavily on the availability of versatile and well-characterized molecular building blocks. 5-((tert-Butoxycarbonyl)amino)picolinic acid, a diprotic N-Boc protected aminopicolinic acid, has emerged as a pivotal intermediate, particularly in the fields of medicinal chemistry and targeted protein degradation. Its unique bifunctional nature, possessing both a nucleophilic amino group shielded by a readily cleavable protecting group and a carboxylic acid moiety, allows for sequential and site-selective chemical modifications. This guide provides a comprehensive technical overview of this compound, encompassing its synthesis, physicochemical properties, and key applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and kinase inhibitors.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction optimization, and formulation. The following table summarizes its key properties.

| Property | Value | Source |

| CAS Number | 848308-47-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [1] |

| Molecular Weight | 238.24 g/mol | [1] |

| Appearance | White to off-white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO, and DMF | General knowledge |

| Storage | 2-8 °C, under inert atmosphere | [1] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is conceptually straightforward, involving the selective protection of the amino group of 5-aminopicolinic acid. The tert-butoxycarbonyl (Boc) group is an ideal choice for this transformation due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.[2]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on well-established procedures for the N-Boc protection of amino acids and related compounds.[3][4][5]

Materials:

-

5-Aminopicolinic acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Water (deionized)

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve 5-aminopicolinic acid (1.0 eq) in a mixture of 1,4-dioxane and a 1M aqueous solution of sodium hydroxide (2.5 eq). Stir the mixture at room temperature until a clear solution is obtained.

-

Protection Reaction: Cool the solution to 0 °C using an ice bath. To this, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise over 30 minutes.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane. Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification and Isolation: Cool the aqueous layer to 0 °C and acidify to a pH of 3-4 with a 1M HCl solution. A white precipitate should form.

-

Purification: Collect the solid precipitate by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

-

Drying: Dry the purified product under vacuum to a constant weight.

Causality Behind Experimental Choices:

-

The use of a biphasic solvent system (dioxane/water) ensures the solubility of both the starting material and the Boc anhydride.

-

The addition of a base (NaOH) is crucial to deprotonate the amino group, rendering it nucleophilic for the attack on the Boc anhydride.

-

Acidification is necessary to protonate the carboxylate, making the final product less soluble in water and facilitating its precipitation.

Applications in Drug Discovery and Development

The strategic placement of the protected amine and the carboxylic acid on the pyridine ring makes this compound a highly valuable building block in medicinal chemistry.

A Key Component in PROTAC® Synthesis

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. This technology has opened up new avenues for targeting proteins that have been traditionally considered "undruggable."

This compound serves as a versatile precursor for the synthesis of linkers used in PROTACs. The carboxylic acid moiety can be coupled with a linker component, and after deprotection of the Boc group, the resulting free amine can be attached to another part of the linker or directly to the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis

Caption: Logical workflow for the incorporation of the picolinic acid moiety into a PROTAC.

Role in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, as the nitrogen atom can form crucial hydrogen bonds within the ATP-binding pocket of the kinase.[6][7] this compound can be used as a starting material to introduce a functionalized pyridine ring into kinase inhibitor scaffolds. The amino group, once deprotected, can serve as an attachment point for various side chains designed to enhance potency and selectivity. While specific examples incorporating this exact molecule are often found within proprietary patent literature, the general utility is well-established in the synthesis of complex heterocyclic compounds.[8][9][10]

Conclusion: An Indispensable Tool for the Medicinal Chemist

This compound stands out as a testament to the power of well-designed building blocks in accelerating drug discovery. Its straightforward synthesis, coupled with its bifunctional nature, provides medicinal chemists with a reliable and versatile tool for the construction of complex molecules with therapeutic potential. As research into targeted protein degradation and novel kinase inhibitors continues to expand, the demand for high-quality intermediates like this compound is poised to grow, solidifying its place as an indispensable component in the modern medicinal chemist's toolbox.

References

- 1. 848308-47-4|this compound|BLD Pharm [bldpharm.com]

- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 3. Amine Protection / Deprotection [fishersci.co.uk]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Compounds from Natural Sources as Protein Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and tyrosine kinase inhibitory activity of a series of 2-amino-8H-pyrido[2,3-d]pyrimidines: identification of potent, selective platelet-derived growth factor receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. US10059714B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

- 9. Discovery of Imidazoquinolines as a Novel Class of Potent, Selective, and in Vivo Efficacious Cancer Osaka Thyroid (COT) Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

Introduction

5-((tert-Butoxycarbonyl)amino)picolinic acid is a valuable bifunctional molecule increasingly utilized in the fields of medicinal chemistry and drug development. Its structure, incorporating a pyridine ring, a carboxylic acid, and a Boc-protected amine, renders it an important building block for the synthesis of complex pharmaceutical intermediates and active pharmaceutical ingredients (APIs). The strategic placement of the amino and carboxylic acid groups on the picolinic acid scaffold allows for diverse chemical modifications, making it a versatile component in the design of novel therapeutic agents. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, offering detailed experimental protocols and insights into the chemical principles underpinning each step.

Strategic Synthesis Analysis

The synthesis of this compound can be approached through two principal strategic routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale of synthesis, and purification capabilities.

-

Route 1: Direct Boc Protection. This is the most straightforward approach, commencing with the commercially available 5-aminopicolinic acid. The synthesis involves a single step of protecting the exocyclic amino group with a tert-butoxycarbonyl (Boc) group. This route is atom-economical and minimizes the number of synthetic steps, which is advantageous for both time and cost efficiency.

-

Route 2: Esterification, Protection, and Hydrolysis. This alternative pathway begins with the esterification of 5-aminopicolinic acid to its corresponding methyl ester. The amino group of the ester is then protected with a Boc group, followed by the hydrolysis of the methyl ester to yield the final product. This multi-step approach can sometimes offer advantages in terms of solubility and ease of purification of the intermediates.

This guide will provide detailed protocols for both synthetic routes, as well as for the synthesis of the key starting material, 5-aminopicolinic acid, from 5-nitropicolinic acid.

Synthesis of the Starting Material: 5-Aminopicolinic Acid

The common precursor for both synthetic routes is 5-aminopicolinic acid. While commercially available, it can also be synthesized in the laboratory from 5-nitropicolinic acid via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 5-Nitropicolinic Acid

This procedure details the reduction of the nitro group of 5-nitropicolinic acid to an amine using hydrogen gas and a palladium on carbon catalyst.

Materials:

-

5-Nitropicolinic acid

-

10% Palladium on carbon (Pd/C)

-

Methanol (MeOH)

-

Hydrogen gas (H₂)

-

Celite®

Procedure:

-

In a hydrogenation vessel, dissolve 5-nitropicolinic acid (1.0 eq) in methanol.

-

Carefully add 10% Pd/C (typically 5-10 mol%).

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (typically 50-60 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 2-4 hours.

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

-

Wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 5-aminopicolinic acid as a solid. The product can be further purified by recrystallization if necessary.

Route 1: Direct Synthesis from 5-Aminopicolinic Acid

This one-step synthesis is often the preferred method due to its simplicity and efficiency.

Workflow for Direct Boc Protection```dot

digraph "Direct Boc Protection" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [color="#4285F4", penwidth=2];

"5-Aminopicolinic_Acid" [label="5-Aminopicolinic Acid"]; "Reaction" [label="Boc₂O, Base (e.g., TEA or NaHCO₃)\nSolvent (e.g., THF/Water, Dioxane/Water)", shape=ellipse, fillcolor="#FFFFFF", style=filled]; "Product" [label="this compound", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"5-Aminopicolinic_Acid" -> "Reaction"; "Reaction" -> "Product"; }

Caption: A three-step synthesis pathway involving esterification, Boc protection, and hydrolysis.

Experimental Protocol: Step 1 - Fischer Esterification of 5-Aminopicolinic Acid

This protocol describes the conversion of the carboxylic acid to a methyl ester. [1] Materials:

-

5-Aminopicolinic acid

-

Methanol (MeOH)

-

Concentrated Sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Suspend 5-aminopicolinic acid (1.0 eq) in methanol.

-

Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount, e.g., 0.1-0.2 eq).

-

Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring by TLC.

-

After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution to neutralize the acid.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield methyl 5-aminopicolinate.

Experimental Protocol: Step 2 - Boc Protection of Methyl 5-Aminopicolinate

This protocol is similar to the direct protection but is performed on the methyl ester.

Materials:

-

Methyl 5-aminopicolinate

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve methyl 5-aminopicolinate (1.0 eq) in DCM or THF.

-

Add triethylamine (1.5 eq).

-

Add di-tert-butyl dicarbonate (1.2 eq) portion-wise.

-

Stir at room temperature for 4-12 hours, monitoring by TLC.

-

Dilute the reaction mixture with the solvent and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 5-((tert-butoxycarbonyl)amino)picolinate, which can be purified by column chromatography if necessary.

Experimental Protocol: Step 3 - Saponification of the Methyl Ester

This final step hydrolyzes the ester to the carboxylic acid. [2] Materials:

-

Methyl 5-((tert-butoxycarbonyl)amino)picolinate

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.

-

Add LiOH (1.5-2.0 eq) or NaOH (1.5-2.0 eq).

-

Stir at room temperature for 2-4 hours, monitoring the disappearance of the starting material by TLC.

-

Remove the THF under reduced pressure.

-

Cool the aqueous residue in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the final product.

-

Purify by recrystallization as described in Route 1.

Data Summary

The following table summarizes typical quantitative data for the compounds involved in the synthesis of this compound. Actual yields and physical properties may vary depending on the specific reaction conditions and the purity of the reagents.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| 5-Nitropicolinic Acid | C₆H₄N₂O₄ | 168.11 | - | 155-158 |

| 5-Aminopicolinic Acid | C₆H₆N₂O₂ | 138.12 | >90 | 218-223 |

| Methyl 5-Aminopicolinate | C₇H₈N₂O₂ | 152.15 | 80-90 | 145-148 |

| Methyl 5-((tert-Butoxycarbonyl)amino)picolinate | C₁₂H₁₆N₂O₄ | 252.27 | >90 | 110-113 |

| This compound | C₁₁H₁₄N₂O₄ | 238.24 | 85-95 | 175-178 |

Conclusion

The synthesis of this compound is a well-established process that can be achieved through multiple reliable routes. The choice between a direct, one-step Boc protection and a multi-step esterification-protection-hydrolysis sequence will depend on project-specific requirements such as scale, timeline, and available resources. Both pathways, when executed with care and precision, can provide high yields of this valuable synthetic intermediate. The detailed protocols and strategic analysis provided in this guide are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently and successfully synthesize this compound for their research and development endeavors.

References

- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4).

-

Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from [Link]

-

OperaChem. (2024). Saponification-Typical procedures. Retrieved from [Link]

-

OperaChem. (2024). Fischer Esterification-Typical Procedures. Retrieved from [Link]

-

PubChem. (n.d.). 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid. Retrieved from [Link]

-

PubChem. (n.d.). 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]

-

Technical Disclosure Commons. (2024). PROCESS FOR THE PREPARATION OF INTERMEDIATE USED IN C5AR ANTAGONISTS. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]

Sources

An In-depth Technical Guide to 5-((tert-Butoxycarbonyl)amino)picolinic Acid: A Key Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Bifunctional Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery and development, the efficient construction of complex molecular architectures is paramount. Bifunctional molecules, possessing orthogonal reactive sites and strategically placed protecting groups, serve as invaluable building blocks in the synthesis of novel therapeutic agents. 5-((tert-Butoxycarbonyl)amino)picolinic acid emerges as a quintessential example of such a scaffold. Its inherent features—a pyridine core for aromatic interactions, a carboxylic acid for amide bond formation or salt formation, and a Boc-protected amine for controlled deprotection and subsequent derivatization—render it a versatile and highly sought-after intermediate in the synthesis of a diverse array of biologically active compounds. This guide aims to provide a comprehensive technical overview of this molecule, from its fundamental chemical identity to its practical applications and handling.

Part 1: Core Chemical Identity and Physicochemical Properties

Chemical Structure and IUPAC Nomenclature

The foundational step in understanding any chemical entity is the precise definition of its structure and internationally recognized name.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound.

IUPAC Name: 5-[(tert-butoxycarbonyl)amino]-2-pyridinecarboxylic acid[1]

This systematic name precisely describes the molecule: a picolinic acid (pyridine-2-carboxylic acid) backbone with a tert-butoxycarbonyl (Boc) protected amino group at the 5-position of the pyridine ring.

Chemical Identifiers and Key Properties

For unambiguous identification and data retrieval, a set of standardized identifiers is crucial.

| Property | Value | Source |

| CAS Number | 848308-47-4 | [2][3] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [2][3] |

| Molecular Weight | 238.24 g/mol | [1] |

| Physical Form | Solid | [1] |

| Storage | Inert atmosphere, 2-8°C | [1] |

Part 2: Synthesis and Purification

Proposed Synthetic Pathway

A logical and commonly employed route involves the protection of a commercially available aminopicolinic acid precursor.

Figure 2: Proposed synthesis of this compound.

Causality Behind Experimental Choices:

-

Starting Material: 5-Aminopicolinic acid is the logical precursor, providing the core pyridine-carboxylic acid structure.

-

Protecting Group Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) is the standard reagent for introducing the Boc protecting group due to its high reactivity with amines and the generation of benign byproducts (tert-butanol and CO₂).

-

Base: A non-nucleophilic organic base like triethylamine (Et₃N) is used to deprotonate the amino group, enhancing its nucleophilicity, and to neutralize the acidic byproduct.

-

Solvent System: A mixture of an organic solvent like dioxane or THF with water is often employed to dissolve both the polar amino acid and the less polar (Boc)₂O.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on standard Boc protection methodologies.

-

Dissolution: Dissolve 5-aminopicolinic acid (1 equivalent) and triethylamine (1.5 equivalents) in a 1:1 (v/v) mixture of dioxane and water.

-

Addition of Protecting Group: To the stirred solution at room temperature, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equivalents).

-

Reaction: Continue stirring at room temperature for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup:

-

Dilute the reaction mixture with water.

-

Perform an extraction with a non-polar organic solvent (e.g., ethyl acetate) to remove any unreacted (Boc)₂O and the oxime byproduct if BOC-ON is used.[2]

-

Acidify the aqueous layer to a pH of 2-3 with a dilute acid (e.g., 5% citric acid or dilute HCl).[2] This protonates the carboxylic acid, making it less water-soluble.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

-

Isolation: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[2]

Purification Methodologies

The purification of the final product is critical to ensure its suitability for subsequent synthetic steps.

2.3.1 Recrystallization:

This is often the most efficient method for obtaining high-purity crystalline material.

-

Solvent Selection: A solvent system in which the compound is soluble when hot but sparingly soluble when cold is required. A mixture of ethyl acetate and a non-polar solvent like hexane is a common choice for Boc-protected amino acids.[2]

-

Procedure:

-

Dissolve the crude product in a minimal amount of hot ethyl acetate.

-

Slowly add hexane until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.

-

2.3.2 Column Chromatography:

For smaller scales or when recrystallization is challenging, flash column chromatography is a viable alternative.

-

Stationary Phase: Silica gel is the standard stationary phase.

-

Mobile Phase: A gradient of ethyl acetate in hexane or dichloromethane in methanol is typically effective.

-

Procedure:

-

Dissolve the crude product in a minimal amount of the mobile phase.

-

Load the solution onto a pre-packed silica gel column.

-

Elute the product with the chosen solvent system, collecting fractions and monitoring by TLC.

-

Combine the pure fractions and evaporate the solvent.

-

Part 3: Spectroscopic Characterization

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for the functional groups present.

| Functional Group | Expected Absorption Range (cm⁻¹) | Comments |

| O-H (Carboxylic Acid) | 3300-2500 (broad) | Very broad due to hydrogen bonding.[1] |

| N-H (Amide) | ~3400 | Sharp to medium intensity. |

| C=O (Carboxylic Acid) | 1760-1710 | Strong absorption.[1] |

| C=O (Boc group) | ~1700 | Strong absorption, may overlap with the carboxylic acid C=O. |

| C-O (Carboxylic Acid & Boc) | 1320-1210 | Strong intensity.[1] |

| Aromatic C=C and C=N | 1600-1450 | Multiple bands of varying intensity. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum will provide information on the number and chemical environment of the hydrogen atoms.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Carboxylic Acid (-COOH) | 12.0-13.0 | Singlet (broad) | 1H |

| Aromatic Protons (Pyridine Ring) | 7.5-8.5 | Doublets/Singlets | 3H |

| Amide (-NH) | ~9.5 | Singlet (broad) | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom.

| Carbon | Expected Chemical Shift (δ, ppm) |

| Carboxylic Acid (C=O) | 165-185 |

| Boc Group (C=O) | ~155 |

| Aromatic Carbons (Pyridine Ring) | 110-150 |

| tert-Butyl (quaternary C) | ~80 |

| tert-Butyl (CH₃) | ~28 |

Part 4: Applications in Drug Discovery and Development

The strategic placement of the functional groups in this compound makes it a valuable precursor in the synthesis of a wide range of pharmaceutical agents.

Role as a Bifunctional Linker

The molecule can act as a linker to connect two different molecular fragments. The carboxylic acid can be activated and coupled with an amine to form an amide bond. Subsequently, the Boc group can be removed under acidic conditions (e.g., with trifluoroacetic acid) to reveal a primary amine, which can then be further functionalized.

Figure 3: General workflow for the use of this compound as a linker.

Precursor for Enzyme Inhibitors

The picolinic acid scaffold is a known pharmacophore in various enzyme inhibitors. For instance, derivatives of picolinic acid have been explored as inhibitors of protein kinase B (PKB), a key enzyme in cancer cell proliferation and survival. The ability to readily modify the 5-position of the picolinic acid ring allows for the exploration of structure-activity relationships (SAR) to optimize inhibitor potency and selectivity.

Use in Peptide Synthesis

The Boc-protected amino group is a classic feature of reagents used in solid-phase peptide synthesis (SPPS). While this specific molecule is not a standard amino acid, its structure lends itself to incorporation into peptide-like molecules or as a capping agent for peptide chains.

Conclusion

This compound is a strategically designed and highly valuable building block for medicinal chemists. Its combination of a versatile picolinic acid core with an orthogonally protected amino group provides a reliable and efficient starting point for the synthesis of complex molecules. A thorough understanding of its chemical properties, synthesis, purification, and reactivity is essential for its effective utilization in the development of next-generation therapeutics. As the demand for novel and intricate molecular architectures in drug discovery continues to grow, the importance of such well-defined and versatile intermediates will undoubtedly increase.

References

- BLDpharm. 864353-57-1|5-(((tert-Butoxycarbonyl)amino)methyl)picolinic acid.

- ChemicalBook. 5-AMINO-PYRIMIDINE-2-CARBOXYLIC ACID(56621-98-8) 1H NMR spectrum.

- Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON.

- ChemicalBook. 5-[(tert-butoxycarbonyl)amino]pyridine-2-carboxylic acid.

- Fisher Scientific. Amine Protection / Deprotection.

- Sigma-Aldrich. This compound | 848308-47-4.

- The Royal Society of Chemistry.

- BLDpharm. 848308-47-4|this compound.

- AChemBlock. 5-(tert-butoxycarbonyl)picolinic acid 95% | CAS: 848308-47-4.

- NIST WebBook. 2-Pyridinecarboxylic acid, 5-nitro-.

- MDPI.

- ResearchGate.

- Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids.

- SpectraBase. 2,5-Pyridinedicarboxylic acid - Optional[FTIR] - Spectrum.

- NIH. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)

-

Sigma-Aldrich. 5-(2-{amino}ethoxy)pyridine-2-carboxylic acid.

- PubChem. 5-(((Tert-butoxy)carbonyl)amino)pentanoic acid | C10H19NO4 | CID 545848.

- ChemicalBook. 5-(Methoxycarbonyl)pyridine-2-carboxylic acid(17874-79-2) 1H NMR spectrum.

- NIST WebBook. 4-Pyrimidinecarboxylic acid, 5-amino-1,2,3,6-tetrahydro-2,6-dioxo-.

Sources

An In-depth Technical Guide to the Potential Mechanism of Action for 5-((tert-Butoxycarbonyl)amino)picolinic Acid Derivatives

Authored by: A Senior Application Scientist

Abstract: Picolinic acid and its derivatives represent a versatile chemical scaffold with a broad spectrum of biological activities, including antimicrobial, immunomodulatory, and enzyme-inhibiting effects[1][2]. This technical guide provides an in-depth exploration of the potential mechanisms of action for a specific derivative, 5-((tert-Butoxycarbonyl)amino)picolinic acid. We will delve into hypothesized molecular targets and signaling pathways, supported by a comprehensive review of the known activities of related picolinic acid compounds. Furthermore, this guide outlines detailed, field-proven experimental protocols for researchers, scientists, and drug development professionals to rigorously test these hypotheses. The overarching goal is to provide a robust framework for elucidating the pharmacological profile of this class of molecules.

Introduction: The Therapeutic Potential of Picolinic Acid Scaffolds

Picolinic acid, a catabolite of the essential amino acid tryptophan, and its derivatives have garnered significant scientific interest for their diverse biological activities[1][3]. The pyridine-2-carboxylic acid core structure serves as a privileged scaffold in medicinal chemistry, with derivatives showing promise in various therapeutic areas[4]. The introduction of different functional groups onto the pyridine ring can dramatically influence the compound's physicochemical properties and biological targets.

The subject of this guide, this compound, features two key modifications to the picolinic acid backbone: an amino group at the 5-position, which is protected by a tert-Butoxycarbonyl (Boc) group. The Boc protecting group is a staple in organic synthesis, particularly for masking the reactivity of amines[5][6][7][8]. In the context of a potential therapeutic agent, the Boc group could serve one of several roles:

-

A synthetic intermediate: The Boc-protected compound may simply be a precursor to the active molecule, 5-aminopicolinic acid, with the Boc group being removed in the final synthetic step.

-

A prodrug: The Boc group could be designed to be cleaved in vivo by acidic conditions or cellular enzymes, releasing the active 5-aminopicolinic acid at the site of action. This can improve the pharmacokinetic properties of the parent drug.

-

A modulator of activity: The bulky and lipophilic Boc group could alter the compound's solubility, cell permeability, and binding affinity for its molecular target(s) compared to the unprotected 5-aminopicolinic acid.

Given these possibilities, this guide will explore potential mechanisms of action for both the Boc-protected compound and its potential active metabolite, 5-aminopicolinic acid.

Hypothesized Mechanisms of Action

Based on the known biological activities of picolinic acid and its derivatives, we propose three primary hypothesized mechanisms of action for this compound derivatives.

Hypothesis 1: Inhibition of Metalloenzymes

Picolinic acid and its derivatives are known to be effective chelating agents for divalent and trivalent metal ions[3]. This property makes them prime candidates for the inhibition of metalloenzymes, where a metal cofactor is essential for catalytic activity.

-

Metallo-β-lactamases (MBLs): The rise of antibiotic resistance is a major global health threat, and MBLs are a key family of enzymes responsible for the inactivation of a broad range of β-lactam antibiotics[1]. Dipicolinic acid and its derivatives have demonstrated potent inhibition of MBLs, such as New Delhi Metallo-β-lactamase-1 (NDM-1)[1][9]. The picolinic acid scaffold can coordinate with the zinc ions in the active site of these enzymes, disrupting their function.

-

Dopamine β-monooxygenase (DBM): A study on a series of picolinic acid derivatives has shown them to be inhibitors of DBM, a copper-containing enzyme that catalyzes the conversion of dopamine to norepinephrine[10]. Inhibition of DBM could have applications in the treatment of hypertension. The carboxylate group of the picolinic acid is suggested to interact with the copper site in the enzyme's active site[10].

The 5-amino group (either Boc-protected or free) could influence the binding affinity and selectivity of the picolinic acid core for different metalloenzymes.

Hypothesis 2: Modulation of Inflammatory Signaling Pathways

Picolinic acid derivatives have been shown to possess immunomodulatory effects, and a key mechanism for this is the modulation of inflammatory signaling pathways.

-

NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, immunity, and cell survival[1]. Picolinic acid derivatives have been reported to inhibit NF-κB activation. This inhibition can occur through various mechanisms, such as preventing the degradation of IκBα and the subsequent nuclear translocation of NF-κB[1]. The substituents on the picolinic acid ring play a crucial role in determining the inhibitory potency[1].

Hypothesis 3: Kinase Inhibition in Cancer

Several derivatives of picolinic acid have been investigated as potential anti-cancer agents, with some showing activity as kinase inhibitors.

-

Epidermal Growth Factor Receptor (EGFR) Kinase: A study on novel picolinic acid derivatives demonstrated their potential to induce apoptosis in non-small cell lung cancer cells[11]. Molecular docking studies suggested that these compounds could bind to the kinase domain of EGFR[11]. The 5-amino group, with or without the Boc protection, could potentially interact with key residues in the ATP-binding pocket of EGFR or other kinases.

Experimental Workflows for Mechanism of Action Elucidation

To systematically investigate the proposed mechanisms of action for this compound and its derivatives, a multi-pronged experimental approach is necessary. The following sections detail the protocols for key experiments.

Initial Characterization and Prodrug Potential

The first step is to assess the stability of the Boc group and determine if the compound acts as a prodrug for 5-aminopicolinic acid.

Experimental Protocol: Stability and In Vitro Metabolism Assay

-

Objective: To determine the chemical stability of this compound at different pH values and its metabolic stability in the presence of liver microsomes.

-

Materials:

-

This compound

-

5-aminopicolinic acid (as a reference standard)

-

Phosphate-buffered saline (PBS) at pH 5.0, 7.4, and 8.0

-

Human or rat liver microsomes

-

NADPH regenerating system

-

Acetonitrile

-

Formic acid

-

HPLC-MS system

-

-

Methodology:

-

Prepare stock solutions of the test compound and reference standard in DMSO.

-

For chemical stability, incubate the test compound in the different pH buffers at 37°C. Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

For metabolic stability, incubate the test compound with liver microsomes in the presence of the NADPH regenerating system at 37°C. Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Quench the reactions by adding an equal volume of cold acetonitrile containing an internal standard.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by HPLC-MS to quantify the remaining amount of the parent compound and the formation of 5-aminopicolinic acid.

-

-

Data Analysis:

-

Plot the percentage of the remaining parent compound against time to determine its half-life under different conditions.

-

Quantify the formation of 5-aminopicolinic acid to assess the prodrug potential.

-

Investigating Metalloenzyme Inhibition

If the compound shows potential as a metalloenzyme inhibitor, the following assays can be performed.

Experimental Protocol: Metallo-β-Lactamase (MBL) Inhibition Assay

-

Objective: To determine the inhibitory activity of the test compound against a representative MBL, such as NDM-1.

-

Materials:

-

Recombinant NDM-1 enzyme

-

Chromogenic cephalosporin substrate (e.g., CENTA or nitrocefin)

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.01% Triton X-100, pH 7.5)

-

Test compound and a known MBL inhibitor (e.g., dipicolinic acid) as a positive control.

-

96-well microplate reader

-

-

Methodology:

-

Prepare serial dilutions of the test compound and positive control in the assay buffer.

-

In a 96-well plate, add the NDM-1 enzyme to each well.

-

Add the test compound or control to the wells and incubate for a pre-determined time (e.g., 15 minutes) at room temperature.

-

Initiate the reaction by adding the chromogenic substrate.

-

Monitor the change in absorbance over time, which corresponds to the hydrolysis of the substrate.

-

-

Data Analysis:

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Table 1: Hypothetical MBL Inhibition Data

| Compound | NDM-1 IC50 (µM) |

| This compound | 25.5 |

| 5-aminopicolinic acid | 5.2 |

| Dipicolinic acid (Control) | 0.8 |

Assessing Modulation of Inflammatory Signaling

To test the hypothesis of NF-κB pathway inhibition, a reporter gene assay is a powerful tool.

Experimental Protocol: NF-κB Reporter Gene Assay

-

Objective: To determine if the test compound inhibits NF-κB activation in a cellular context.

-

Materials:

-

A suitable cell line (e.g., HEK293 or THP-1) stably transfected with an NF-κB-driven reporter gene (e.g., luciferase or secreted alkaline phosphatase).

-

Cell culture medium and supplements.

-

An NF-κB activator (e.g., TNF-α or LPS).

-

Test compound and a known NF-κB inhibitor (e.g., Bay 11-7082) as a positive control.

-

Reporter gene assay detection reagents.

-

Luminometer or spectrophotometer.

-

-

Methodology:

-

Seed the reporter cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with serial dilutions of the test compound or positive control for 1-2 hours.

-

Stimulate the cells with the NF-κB activator for a specified time (e.g., 6-8 hours).

-

Lyse the cells (for luciferase) or collect the supernatant (for secreted alkaline phosphatase).

-

Add the appropriate detection reagent and measure the reporter gene activity.

-

-

Data Analysis:

-

Normalize the reporter gene activity to a measure of cell viability (e.g., using a CellTiter-Glo assay) to account for cytotoxicity.

-

Plot the normalized reporter activity against the compound concentration to determine the IC50 value for NF-κB inhibition.

-

Diagram 1: Hypothesized NF-κB Inhibition Workflow

Caption: Workflow for the NF-κB reporter gene assay.

Evaluating Kinase Inhibition

For exploring the anti-cancer potential via kinase inhibition, a combination of biochemical and cellular assays is recommended.

Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., against EGFR)

-

Objective: To determine the direct inhibitory effect of the test compound on the enzymatic activity of a specific kinase.

-

Materials:

-

Recombinant active EGFR kinase domain.

-

A suitable kinase substrate (e.g., a synthetic peptide).

-

ATP.

-

Assay buffer.

-

A detection system to measure kinase activity (e.g., ADP-Glo, LanthaScreen).

-

Test compound and a known EGFR inhibitor (e.g., Gefitinib) as a positive control.

-

-

Methodology:

-

In a 384-well plate, add the kinase, substrate, and serial dilutions of the test compound.

-

Initiate the kinase reaction by adding ATP.

-

Incubate at room temperature for a specified time.

-

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

-

Measure the signal, which is proportional to the kinase activity.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Diagram 2: Hypothesized Signaling Pathway of EGFR Inhibition

Caption: Potential inhibition of the EGFR signaling pathway.

Conclusion and Future Directions

This technical guide has outlined several plausible mechanisms of action for this compound derivatives, grounded in the established pharmacology of the picolinic acid scaffold. The proposed hypotheses—metalloenzyme inhibition, modulation of inflammatory pathways, and kinase inhibition—provide a solid foundation for further investigation. The detailed experimental protocols offer a clear roadmap for researchers to systematically evaluate these potential mechanisms.

Future work should focus on a comprehensive structure-activity relationship (SAR) study to understand how modifications to the picolinic acid core, including the nature of the substituent at the 5-position, impact biological activity and selectivity. Furthermore, promising lead compounds should be advanced into more complex cellular models and eventually into in vivo studies to assess their therapeutic potential. The elucidation of the precise mechanism of action will be critical for the successful translation of these compounds from the laboratory to the clinic.

References

- A Comparative Performance Analysis of 6-Hydroxypicolinic Acid and Other Picolinic Acid Derivatives. Benchchem.

- Application Notes and Protocols for 6-Methylpicolinic Acid-Thioamide in Enzyme Inhibitor Development. Benchchem.

- Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1. PMC - NIH.

- Proposed mechanism for the synthesis of picolinate and picolinic acid... ResearchGate.

- Picolinic acid | C6H5NO2 | CID 1018. PubChem.

- Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site. PubMed.

- A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity. Pharmacia.

- BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs. Jinxiang Chemical.

- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Taylor & Francis Online.

- An In-depth Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group. Benchchem.

- The Role of Protecting Groups: A Focus on Boc-Protection in Chemical Synthesis.

- Picolinic acid. Wikipedia.

- tert-Butyloxycarbonyl protecting group. Wikipedia.

- Picolinic acid. Grokipedia.

- BOC Protection and Deprotection. J&K Scientific LLC.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Picolinic acid - Wikipedia [en.wikipedia.org]

- 4. tandfonline.com [tandfonline.com]

- 5. BOC protecting groups have become a crucial tool in accelerating the development of innovative drugs | Nanjing Tengxiang Import & Export Co. Ltd. [jinxiangchemical.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. jk-sci.com [jk-sci.com]

- 9. Dipicolinic Acid Derivatives as Inhibitors of New Delhi Metallo-β-lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Picolinic acids as inhibitors of dopamine beta-monooxygenase: QSAR and putative binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel derivative of picolinic acid induces endoplasmic reticulum stress-mediated apoptosis in human non-small cell lung cancer cells: synthesis, docking study, and anticancer activity [pharmacia.pensoft.net]

A Guide to the Spectroscopic Characterization of 5-((tert-Butoxycarbonyl)amino)picolinic Acid

This technical guide provides an in-depth analysis of the spectroscopic data for 5-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in pharmaceutical and materials science research. The structural elucidation of this molecule is paramount for ensuring its purity and predicting its reactivity in complex synthetic pathways. This document will detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Liquid Chromatography-Mass Spectrometry (LC-MS), and Infrared (IR) spectroscopy, grounded in both theoretical principles and practical considerations.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unveiling the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural determination of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, allowing for the unambiguous assignment of the molecular structure. For this compound, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: ¹H and ¹³C NMR

A robust NMR analysis begins with meticulous sample preparation and the selection of appropriate instrument parameters.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids due to its ability to solubilize polar compounds and the presence of exchangeable protons (acidic OH and amide NH).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 300 MHz or higher) for improved signal dispersion and resolution.[1]

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-15 ppm), and a relaxation delay that allows for quantitative integration.

-

¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Diagram of the NMR Experimental Workflow:

Caption: Workflow for NMR data acquisition and analysis.

Predicted ¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the pyridine ring, the amide proton, and the protons of the tert-butoxycarbonyl (Boc) protecting group. The acidic proton of the carboxylic acid may be observable as a broad singlet at a downfield chemical shift, though its presence and position can be concentration and solvent-dependent.[2]

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Carboxylic acid (-COOH) | > 12 | Broad Singlet | 1H |

| Amide (-NH) | 9.5 - 10.5 | Singlet | 1H |

| Pyridine H-6 | ~8.5 | Doublet | 1H |

| Pyridine H-4 | ~8.0 | Doublet of Doublets | 1H |

| Pyridine H-3 | ~7.8 | Doublet | 1H |

| tert-Butyl (-C(CH₃)₃) | ~1.5 | Singlet | 9H |

Interpretation:

-

The downfield chemical shifts of the pyridine protons are due to the electron-withdrawing nature of the nitrogen atom and the carboxylic acid group.

-

The amide proton's chemical shift is influenced by hydrogen bonding and its electronic environment.

-

The tert-butyl group will appear as a sharp singlet with an integration of nine protons, a characteristic feature of the Boc protecting group.

Predicted ¹³C NMR Spectral Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments in the molecule.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic acid (-C OOH) | 165 - 175 |

| Carbamate (-NHC O-) | 150 - 155 |

| Pyridine C -2 | 148 - 152 |

| Pyridine C -6 | 145 - 150 |

| Pyridine C -5 | 135 - 140 |

| Pyridine C -3 | 120 - 125 |

| Pyridine C -4 | 110 - 115 |

| Boc quaternary (-C (CH₃)₃) | ~80 |

| Boc methyl (-C(C H₃)₃) | ~28 |

Interpretation:

-

The carbonyl carbons of the carboxylic acid and the carbamate are the most downfield signals due to their direct attachment to electronegative oxygen atoms. Carboxyl carbons in similar structures are observed in the 165-185 ppm range.[2]

-

The chemical shifts of the pyridine carbons are influenced by the positions of the nitrogen atom and the substituents.

-

The quaternary and methyl carbons of the Boc group have characteristic chemical shifts around 80 ppm and 28 ppm, respectively.[3]

Liquid Chromatography-Mass Spectrometry (LC-MS): Purity Assessment and Molecular Weight Confirmation

LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is routinely used to determine the purity of a sample and confirm its molecular weight.

Experimental Protocol: LC-MS

Given the polar nature of this compound, a reversed-phase LC method with a polar-modified column or a hydrophilic interaction liquid chromatography (HILIC) approach would be suitable.[4]

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

LC System:

-

Column: A C18 reversed-phase column is a common starting point.

-

Mobile Phase A: Water with 0.1% formic acid (to aid ionization).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, which is gradually increased to elute the compound.

-

-

MS System:

-

Ionization Source: Electrospray ionization (ESI) is well-suited for polar molecules. Both positive and negative ion modes should be evaluated.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., TOF or Orbitrap) is preferred for accurate mass measurement.[4]

-

Diagram of the LC-MS Experimental Workflow:

Caption: Workflow for LC-MS analysis.

Predicted LC-MS Data and Interpretation

The molecular formula of this compound is C₁₁H₁₄N₂O₄, with a monoisotopic mass of 238.0954 Da.

| Adduct Ion | Predicted m/z (Positive Mode) | Predicted m/z (Negative Mode) |

| [M+H]⁺ | 239.1026 | - |

| [M+Na]⁺ | 261.0846 | - |

| [M-H]⁻ | - | 237.0881 |

| [M+HCOO]⁻ | - | 283.0936 |

Interpretation:

-

In positive ion mode, the protonated molecule [M+H]⁺ is expected to be the base peak. The presence of a sodium adduct [M+Na]⁺ is also common.

-

In negative ion mode, the deprotonated molecule [M-H]⁻ would be observed.

-

High-resolution mass spectrometry should provide a measured mass that is within 5 ppm of the calculated exact mass, confirming the elemental composition.

-

The LC chromatogram will indicate the purity of the sample, with the target compound appearing as a single major peak.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. It is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation.

Experimental Protocol: IR

For a solid sample like this compound, the spectrum is typically acquired using an attenuated total reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet.

Methodology (ATR):

-

Instrument Setup: Ensure the ATR crystal is clean.

-

Background Scan: Acquire a background spectrum of the empty ATR crystal.

-

Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.

-

Data Acquisition: Collect the sample spectrum.

Diagram of the IR (ATR) Experimental Workflow:

Caption: Workflow for IR spectroscopy using an ATR accessory.

Predicted IR Spectral Data and Interpretation

The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid, carbamate, and aromatic functionalities.

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| O-H stretch (carboxylic acid) | 3300 - 2500 | Broad |

| N-H stretch (carbamate) | 3400 - 3200 | Medium |

| C-H stretch (aromatic & aliphatic) | 3100 - 2850 | Medium-Weak |

| C=O stretch (carboxylic acid) | 1760 - 1690 | Strong |

| C=O stretch (carbamate) | 1725 - 1705 | Strong |

| C=N, C=C stretch (aromatic) | 1600 - 1450 | Medium |

| C-O stretch (acid & carbamate) | 1320 - 1210 | Strong |

Interpretation:

-

A very broad absorption band from 3300-2500 cm⁻¹ is a hallmark of the O-H stretch in a hydrogen-bonded carboxylic acid.[2][5]

-

The N-H stretch of the carbamate will appear as a sharper band within this region.

-

Two distinct, strong carbonyl (C=O) stretching bands are expected: one for the carboxylic acid and one for the carbamate. The exact positions can be influenced by conjugation and hydrogen bonding.

-

The presence of the pyridine ring will be confirmed by C=N and C=C stretching vibrations in the 1600-1450 cm⁻¹ region.

-

Strong C-O stretching bands will also be present, arising from both the carboxylic acid and the carbamate groups.

References

-

Macmillan Group, Princeton University. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

-

Bawa, R. A., et al. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]

-

Akazome, M., et al. (2017). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0002243). Retrieved from [Link]

-

Matulevičiūtė, G., et al. (2018). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. National Institutes of Health. Retrieved from [Link]

-

Reich, H. (n.d.). Organic Chemistry Data - 1H NMR Chemical Shifts. Retrieved from [Link]

-

Reich, H. (n.d.). Organic Chemistry Data - 13C NMR Chemical Shifts. Retrieved from [Link]

-

MassBank. (2023). Picolinic acid; ESI-TOF; MS2; CE: 6.0000000; [M+H]+. Retrieved from [Link]

-

SpectraBase. (n.d.). 5-AMINO-2-(TERT.-BUTOXYCARBONYLMETHYLSULFANYL)-4-MORPHOLINO-THIENO-[2,3-D]-PYRIMIDIN-6-CARBOXYLIC-ACID-TERT.-BUTYLESTER. Retrieved from [Link]

-

PubChem. (n.d.). 3-Aminopicolinic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Illinois State University. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectra of N- tert-butoxycarbonyl-amino acids at different temperatures. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S8. 1 H NMR spectrum of 5-(N-tert-butoxycarbonyl)aminomethyl-1-cyclooctene. Retrieved from [Link]

-

National Institutes of Health. (n.d.). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14). Retrieved from [Link]

-

Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

NIST. (n.d.). Picolinic acid, TMS derivative. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-{[(tert-butoxy)carbonyl]amino}pyridine-2-carboxylic acid. Retrieved from [Link]

-

NIST. (n.d.). 2-Pyridinecarboxylic acid, 5-nitro-. Retrieved from [Link]

-

MDPI. (n.d.). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 5-((tert-Butoxycarbonyl)amino)picolinic Acid for Drug Development Professionals

An In-Depth Technical Guide

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of successful drug development, profoundly influencing everything from reaction kinetics in synthesis to bioavailability and formulability in finished products.[1][2] This guide provides a detailed examination of the solubility characteristics of 5-((tert-Butoxycarbonyl)amino)picolinic acid, a key building block in medicinal chemistry. We will explore its physicochemical properties, provide a theoretical framework for its solubility based on its molecular structure, and present robust, validated experimental protocols for determining both its thermodynamic and kinetic solubility in common laboratory solvents. This document is intended to serve as a practical resource for researchers, chemists, and formulation scientists, enabling them to make informed decisions and streamline their development workflows.

Introduction: The Critical Role of Solubility

This compound is a bifunctional molecule featuring a picolinic acid core, which provides a handle for further chemical modification, and a Boc-protected amine, which allows for controlled reaction sequencing. Its structure makes it a valuable intermediate in the synthesis of complex molecules targeted for a range of therapeutic areas.

However, the utility of any chemical entity in the drug development pipeline is fundamentally linked to its solubility. Poor solubility can lead to significant challenges, including:

-

Unreliable Bioassay Results: Inconsistent dissolution in assay buffers can lead to an underestimation of a compound's potency and unpredictable results.[3]

-

Formulation Difficulties: Low solubility complicates the development of oral and parenteral dosage forms, often requiring complex and costly formulation strategies.[2]

-

Poor Bioavailability: A compound must dissolve to be absorbed. Low aqueous solubility is a primary contributor to poor oral bioavailability, a major cause of candidate attrition.[1][2]

Understanding and quantifying the solubility of this compound is therefore not an academic exercise, but a critical step in mitigating risk and accelerating the development timeline.

Physicochemical Profile

The solubility of a molecule is intrinsically linked to its physical and chemical properties. The key features of this compound are summarized below.

| Property | Value | Source |

| Chemical Name | This compound | - |

| CAS Number | 848308-47-4 | [4] |

| Molecular Formula | C₁₁H₁₄N₂O₄ | [4] |

| Molecular Weight | 238.24 g/mol | [4] |

| Predicted XLogP3 | 1.2 | [5] |

| Appearance | White to off-white solid | - |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

The structure contains both polar (carboxylic acid, pyridine nitrogen, amide) and nonpolar (tert-butyl group) functionalities, suggesting a nuanced solubility profile that will be highly dependent on the nature of the solvent.

Caption: Chemical structure of this compound.

Theoretical Solubility Framework

3.1 The "Like Dissolves Like" Principle

The solubility of an organic compound is governed by the balance of intermolecular forces between the solute and the solvent.[6][7]

-

Polar Solvents (e.g., Water, Methanol): These solvents excel at dissolving polar solutes through hydrogen bonding and dipole-dipole interactions. The carboxylic acid and pyridine nitrogen of our molecule can interact favorably with these solvents. However, the bulky, nonpolar tert-butyl group is hydrophobic and will detract from solubility in highly polar media.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have strong dipoles but do not donate hydrogen bonds. They are excellent at solvating polar functional groups and are less hindered by the nonpolar moieties. We predict high solubility in these solvents.

-

Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weak van der Waals forces. They will favorably interact with the tert-butyl group but will be poor at solvating the highly polar picolinic acid and amide functionalities. Solubility is expected to be very low.

3.2 Impact of pH on Aqueous Solubility

The molecule is amphoteric, possessing both a weakly acidic carboxylic acid (pKa ~2-4) and a weakly basic pyridine nitrogen (pKa ~5-6). This means its charge state, and thus its aqueous solubility, will be highly dependent on the pH of the solution.

-

Acidic pH (pH < 2): The carboxylic acid will be protonated (neutral), and the pyridine nitrogen will be protonated (cationic). The overall positive charge should enhance aqueous solubility.

-

Neutral pH (pH ~7): The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be largely neutral. The anionic charge should maintain or enhance aqueous solubility.

-

Basic pH (pH > 8): The carboxylic acid will be deprotonated (anionic), and the pyridine nitrogen will be neutral. The compound will remain charged and likely soluble.

-

Isoelectric Point: There will be a specific pH (the isoelectric point) where the molecule exists predominantly as a neutral zwitterion, which often corresponds to the point of minimum aqueous solubility.

3.3 Thermodynamic vs. Kinetic Solubility

It is crucial to distinguish between two types of solubility measurements that answer different questions in drug development.[1]

-

Thermodynamic Solubility: This is the true equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at a specific temperature and pressure.[8] It is a critical parameter for formulation and biopharmaceutical classification. This measurement requires incubating an excess of the solid compound for an extended period (e.g., >24 hours) to ensure equilibrium is reached.[8]

-

Kinetic Solubility: This is a high-throughput measurement of the concentration at which a compound, rapidly dissolved from a concentrated organic stock (usually DMSO), begins to precipitate in an aqueous buffer.[3][9][10] While not a true equilibrium value, it is invaluable for early-stage discovery to flag compounds with potential solubility liabilities in biological assays.[1]

Predicted Solubility Profile

While experimental determination is the gold standard, a predicted solubility profile based on the structural analysis above can guide solvent selection for synthesis, purification, and analysis.

| Solvent Class | Solvent Name | Predicted Solubility | Rationale |

| Polar Protic | Water (pH 7.4) | Low / Sparingly Soluble | The hydrophobic Boc group counteracts the polarity of the picolinic acid moiety. Solubility is expected to be pH-dependent. |

| Methanol (MeOH) | Soluble | The alkyl nature of methanol can better accommodate the Boc group than water, while still forming hydrogen bonds with the polar groups. | |

| Ethanol (EtOH) | Soluble | Similar to methanol, with slightly better solvation of the nonpolar region. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Excellent solvent for a wide range of organic molecules; effectively solvates both polar and nonpolar parts of the structure. |

| N,N-Dimethylformamide (DMF) | Highly Soluble | Similar in character to DMSO, acts as a universal solvent for many drug-like molecules. | |

| Acetonitrile (ACN) | Moderately Soluble | Less polar than DMSO/DMF, but should still be an effective solvent. | |

| Tetrahydrofuran (THF) | Moderately Soluble | A less polar ether-based solvent that should provide moderate solubility. | |

| Nonpolar | Dichloromethane (DCM) | Sparingly Soluble | May provide some solubility due to its ability to interact with the molecule's dipole, but is not ideal. |

| Toluene | Insoluble | The aromatic, nonpolar nature is a poor match for the highly polar functional groups. | |

| Hexane / Heptane | Insoluble | Aliphatic hydrocarbons cannot effectively solvate the polar regions of the molecule, leading to negligible solubility. |

Experimental Protocols for Solubility Determination

The following protocols represent industry-standard methods for accurately quantifying the solubility of this compound.

5.1 Protocol 1: Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility and is essential for late-stage discovery and pre-formulation activities.[2][8]

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Methodology:

-

Preparation: Accurately weigh approximately 1-2 mg of solid this compound into a 1.5 mL glass vial.[8]

-

Solvent Addition: Add 1 mL of the desired solvent (e.g., Phosphate-Buffered Saline pH 7.4, water, or organic solvent) to the vial.

-

Equilibration: Seal the vial and place it in a thermomixer or on a vial roller. Agitate the suspension at a constant speed (e.g., 700 rpm) and temperature (e.g., 25°C) for 24 hours. This extended time is critical to ensure the system reaches a true equilibrium between the solid and dissolved states.[8]

-

Phase Separation: After incubation, allow the vials to sit undisturbed for 1 hour to let larger particles settle. Centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes) or filter the suspension through a solubility filter plate to separate the undissolved solid from the saturated supernatant.[3]

-

Quantification: Carefully transfer the clear supernatant to a new vial or plate. Prepare a series of dilutions of this supernatant. Analyze the samples via a suitable analytical method, typically HPLC-UV or LC-MS, against a standard calibration curve prepared from a known concentration stock solution (e.g., in DMSO).[11][12]

-

Calculation: The solubility is determined by comparing the analytical response of the saturated solution to the calibration curve, accounting for any dilution factors.[11] The result is typically reported in µg/mL or µM.

5.2 Protocol 2: Kinetic Solubility (High-Throughput Assay)

This method is ideal for rapid screening in early drug discovery, using a DMSO stock solution as the starting point.[3][10][13]

Caption: Workflow for High-Throughput Kinetic Solubility Assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a concentrated stock solution of the compound, typically 10-20 mM in 100% DMSO.[9]

-

Assay Plate Preparation: Into the wells of a 96-well microtiter plate, dispense a small volume (e.g., 2-5 µL) of the DMSO stock solution.[13]

-

Buffer Addition: Add the aqueous assay buffer (e.g., PBS, pH 7.4) to each well to achieve the desired final compound concentrations. The final DMSO concentration should be kept low (typically ≤2%) to minimize its effect on solubility.[10]

-

Incubation: Seal the plate and shake it for a defined, shorter period, typically 1 to 2 hours, at a controlled temperature (e.g., 25°C).[3]

-

Detection & Quantification: The point of precipitation can be determined in several ways:

-

Nephelometry: A plate reader measures the scattering of light caused by insoluble particles (precipitate).[3][13] This is the fastest method.

-

Direct UV/LC-MS: The plate is filtered to remove any precipitate. The concentration of the compound remaining in the filtrate is then quantified by UV-Vis spectroscopy or LC-MS against a calibration curve.[1][13]

-

-

Data Analysis: The kinetic solubility is defined as the highest concentration at which no significant precipitate is detected.

Conclusion

This compound possesses a complex molecular structure that necessitates a careful and empirical approach to understanding its solubility. While theoretical principles predict high solubility in polar aprotic solvents like DMSO and moderate, pH-dependent solubility in aqueous media, these predictions must be confirmed through robust experimental methods. The shake-flask protocol provides the definitive thermodynamic solubility required for formulation, while high-throughput kinetic assays offer a rapid and effective means to assess solubility during early-stage discovery. By applying the principles and protocols outlined in this guide, researchers can effectively characterize this important building block, anticipate potential challenges, and make data-driven decisions to advance their drug development programs.

References

- Kinetic Solubility Assays Protocol. (n.d.). AxisPharm.

- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). Protocols.io.

- In-vitro Thermodynamic Solubility. (2025, August 3). Protocols.io.

- Di, L., & Kerns, E. H. (n.d.). In vitro solubility assays in drug discovery. PubMed.

- Thermodynamic Solubility Assay. (n.d.). Domainex.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Kinetic Solubility - In Vitro Assay. (n.d.). Charnwood Discovery.

- ADME Solubility Assay. (n.d.). BioDuro.

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube.

- Thermodynamic Solubility Assay. (n.d.). Evotec.

- 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid. (n.d.). PubChem.

- 848308-47-4|this compound. (n.d.). BLDpharm.

Sources

- 1. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. 848308-47-4|this compound|BLD Pharm [bldpharm.com]

- 5. 4-(((Tert-butoxycarbonyl)amino)methyl)picolinic acid | C12H16N2O4 | CID 44630157 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chem.ws [chem.ws]

- 7. m.youtube.com [m.youtube.com]

- 8. In-vitro Thermodynamic Solubility [protocols.io]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 10. charnwooddiscovery.com [charnwooddiscovery.com]

- 11. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

Unveiling the Bioactive Potential: A Technical Guide to Novel 5-((tert-Butoxycarbonyl)amino)picolinic Acid Compounds

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine carboxylic acid scaffold, particularly picolinic acid and its derivatives, represents a cornerstone in medicinal chemistry, with a rich history of yielding a plethora of therapeutic agents.[1] This technical guide delves into the burgeoning field of novel 5-((tert-Butoxycarbonyl)amino)picolinic acid compounds, a class of molecules poised for significant contributions to drug discovery. The strategic placement of a Boc-protected amino group at the 5-position offers a versatile platform for synthetic elaboration and modulation of biological activity. This document provides a comprehensive framework for the synthesis, characterization, and biological evaluation of these promising compounds, with a focus on their potential as anti-inflammatory and cytotoxic agents. We will explore the underlying mechanisms of action, detailing their engagement with critical signaling pathways such as NF-κB and p38 MAPK. Furthermore, this guide furnishes detailed, field-proven protocols for key in vitro and in vivo assays, empowering researchers to rigorously assess the therapeutic potential of this novel chemical class.

Introduction: The Picolinic Acid Scaffold in Drug Discovery

Picolinic acid, an endogenous metabolite of tryptophan, and its synthetic derivatives have long been recognized for their diverse biological activities, including neuroprotective, immunological, and anti-proliferative effects.[2] The inherent chelating properties of the picolinic acid moiety contribute to its multifaceted pharmacological profile.[2] The introduction of a 5-amino substituent, protected by a tert-Butoxycarbonyl (Boc) group, provides a stable yet readily cleavable handle for further chemical modification, allowing for the generation of diverse compound libraries. The exploration of 5-substituted picolinic acid derivatives has revealed promising activities, including the inhibition of botulinum neurotoxin A and modulation of inflammatory responses. This guide will focus on the systematic evaluation of these novel this compound compounds, providing a roadmap from synthesis to biological characterization.

Synthetic Strategy and Characterization